ethyl 3-(thiophen-2-yl)propiolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-thiophen-2-ylprop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJKQFUIHSEXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434099 | |
| Record name | 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61354-73-2 | |
| Record name | 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Alkynyl Esters in Contemporary Organic Synthesis
Alkynyl esters, a class of organic molecules characterized by a carbon-carbon triple bond adjacent to an ester group, are highly valued as versatile building blocks in modern organic synthesis. Their inherent reactivity stems from the electrophilic nature of the alkyne and the ability of the ester to act as a functional handle for further transformations. wikipedia.org These compounds readily participate in a wide array of chemical reactions, making them indispensable for the construction of complex molecular architectures.
The dual functionality of alkynyl esters allows for a rich and diverse chemistry. The alkyne moiety can undergo various transformations, including:
Nucleophilic additions: The electron-withdrawing effect of the ester group makes the alkyne susceptible to attack by nucleophiles. richmond.edu
Cycloaddition reactions: Alkynyl esters are excellent partners in cycloaddition reactions, such as the Diels-Alder and Huisgen 1,3-dipolar cycloadditions, leading to the formation of carbocyclic and heterocyclic systems.
Metal-catalyzed cross-coupling reactions: They can participate in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. organic-chemistry.org
Furthermore, the ester group can be easily modified through hydrolysis, amidation, or reduction, providing access to a variety of other functional groups. This versatility has cemented the role of alkynyl esters as key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govnih.gov
Broad Role of Thiophene Substituted Compounds in Advanced Chemical Research
Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in chemical research, particularly in medicinal chemistry and materials science. nih.govnumberanalytics.com Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of functional molecules. nih.gov Thiophene and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov In fact, numerous FDA-approved drugs contain a thiophene moiety in their structure. nih.gov
Beyond pharmaceuticals, thiophene-based materials have found significant applications in the field of organic electronics. numberanalytics.com The sulfur atom in the thiophene ring contributes to its electron-rich nature, which facilitates charge transport. numberanalytics.com This property has been exploited in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.com The ability to tune the electronic properties of thiophene-based polymers and small molecules through chemical modification makes them highly attractive for these advanced applications. nih.govrsc.org
Specific Scope and Research Objectives Pertaining to Ethyl 3 Thiophen 2 Yl Propiolate As a Synthetic Building Block and Research Target
Strategies Involving Carbon-Carbon Triple Bond Formation
These methods focus on creating the characteristic alkynyl ester moiety of the target molecule.
The Sonogashira reaction is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds, particularly between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.org
In the context of synthesizing this compound, a common approach involves the coupling of a 2-halothiophene (such as 2-iodothiophene (B115884) or 2-bromothiophene) with ethyl propiolate. The reaction proceeds under mild conditions, often at room temperature, and utilizes a base like an amine (e.g., triethylamine), which can also serve as the solvent. wikipedia.org
A key challenge in Sonogashira couplings can be the undesired homocoupling of the terminal alkyne, leading to the formation of symmetric diynes (Glaser coupling). wikipedia.org To mitigate this side reaction, copper-free Sonogashira protocols have been developed. These variations are crucial for ensuring high yields of the desired cross-coupled product. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |
| 2-Iodothiophene | Ethyl propiolate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good |
| 2-Bromothiophene | Ethyl propiolate | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | Moderate |
Table 1: Examples of Sonogashira-type reactions for the synthesis of this compound.
Another strategy for generating the propiolate functionality involves elimination reactions. A potential pathway could start from a dihalogenated thiophene derivative which, upon treatment with a strong base, undergoes a double dehydrohalogenation to form the alkyne. However, direct application to the synthesis of this compound from readily available precursors is less commonly reported in the literature compared to coupling methods.
A more plausible, though multi-step, approach could involve the Wittig reaction or a related olefination of 2-thiophenecarboxaldehyde to form an α,β-unsaturated ester. Subsequent bromination followed by a double dehydrobromination using a strong base like sodium amide or potassium tert-butoxide would yield the desired propiolate.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. organic-chemistry.orgthieme.de While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs could be applied. For instance, a hypothetical three-component reaction could involve a thiophene-containing starting material, a source of the acetylene (B1199291) unit, and an ethyl chloroformate equivalent, all brought together by a suitable catalytic system. The development of such a reaction would be a significant advancement in the efficient synthesis of this compound. organic-chemistry.orgthieme.de
Functionalization of Thiophene Precursors with Alkynyl Moieties
This second major class of synthetic strategies begins with a thiophene ring that is subsequently modified to include the ethyl propiolate side chain.
Direct C-H alkynylation of thiophenes represents a highly atom-economical and attractive method for synthesizing compounds like this compound. nih.gov This approach avoids the pre-functionalization of the thiophene ring with a halogen, which is required for traditional cross-coupling reactions. nih.gov
Recent research has demonstrated that palladium-catalyzed C-H activation can be employed for the direct alkynylation of thiophenes. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to achieve regioselective functionalization at either the C2 or C5 position of the thiophene ring. nih.gov For the synthesis of this compound, the direct coupling of thiophene itself with ethyl propiolate would be the most direct route. However, controlling the regioselectivity to favor C2 functionalization is a key challenge. nih.gov
| Thiophene Substrate | Alkynylating Agent | Catalyst | Additive | Solvent | Yield |
| Thiophene | Ethyl propiolate | Pd(OAc)₂ | Ag₂CO₃ | Toluene | Variable |
| 2-Ethylthiophene | Ethyl propiolate | Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane | 68% (for C5-alkynylation) nih.gov |
Table 2: Examples of direct alkynylation reactions of thiophenes.
A well-established and reliable method for the synthesis of esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uklibretexts.org
In this approach, 3-(thiophen-2-yl)propiolic acid is the key precursor. This acid can be synthesized through various methods, including the carboxylation of 2-ethynylthiophene. Once the thiophene-substituted propiolic acid is obtained, it can be esterified with ethanol (B145695) to yield this compound. chemguide.co.uk This reaction is reversible, and to drive it towards the product, the water formed during the reaction is often removed, or an excess of the alcohol is used. chemguide.co.uk
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |
| 3-(Thiophen-2-yl)propiolic acid | Ethanol | H₂SO₄ (conc.) | Heating under reflux | This compound |
Table 3: Esterification of 3-(thiophen-2-yl)propiolic acid.
Advancements in Sustainable and Efficient Synthesis Approaches for this compound
This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.org For the synthesis of this compound, a plausible and efficient route involves the Sonogashira coupling of a 2-halothiophene, such as 2-iodothiophene, with ethyl propiolate. researchgate.netresearchgate.net
Recent advancements in catalyst systems for the Sonogashira reaction have further enhanced its sustainability. The development of copper-free Sonogashira protocols mitigates the environmental concerns associated with copper toxicity. beilstein-journals.org Furthermore, research into the use of more efficient and stable palladium catalysts, as well as the optimization of reaction solvents and bases, contributes to making this synthetic approach even more attractive for industrial applications. The choice of solvent can significantly impact the reaction rate and yield, with various polar and non-polar solvents being explored to optimize the reaction conditions. lucp.net
A general scheme for the synthesis of this compound via a Sonogashira coupling reaction is presented below:
Reaction Scheme:
The reaction conditions, including the specific palladium catalyst, ligand, copper source, base, and solvent, would be optimized to maximize the yield and minimize side products. The data below illustrates typical components and conditions for Sonogashira coupling reactions, which can be adapted for the synthesis of the target compound.
Table of Typical Sonogashira Coupling Reaction Components and Conditions:
| Component | Example | Purpose |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Facilitates the oxidative addition of the aryl halide. |
| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne. |
| Base | Triethylamine (Et₃N) | Neutralizes the hydrogen halide formed during the reaction. |
| Solvent | Tetrahydrofuran (THF) | Provides a suitable medium for the reaction. |
| Aryl Halide | 2-Iodothiophene | Provides the thiophene moiety. |
| Alkyne | Ethyl propiolate | Provides the propiolate moiety. |
This modern synthetic approach represents a significant improvement over classical methods, offering a more direct, efficient, and environmentally conscious route to this compound, a compound of interest for further chemical synthesis and discovery.
Cycloaddition Reactions Involving the Alkyne Moiety
The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing effect of the adjacent ester group, makes it an excellent dipolarophile and dienophile for cycloaddition reactions.
Diels-Alder and Inverse-Electron-Demand Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. mdpi.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). Due to its aromaticity, thiophene itself is generally an unreactive diene in Diels-Alder reactions. mdpi.com However, the thiophene ring can be activated under certain conditions, for instance by oxidation of the sulfur atom, to facilitate its participation as a diene. mdpi.com
More commonly, the activated alkyne of this compound acts as a dienophile in reactions with various dienes. For instance, it can react with cyclopentadiene (B3395910) in a one-pot, three-step sequence involving thioconjugate addition, oxidation, and then a Diels-Alder reaction to yield functionalized bicyclic products. richmond.edu Lewis acids like aluminum chloride can promote the Diels-Alder reaction of thiophenes with dienophiles. mdpi.comresearchgate.net
In the context of hetero-Diels-Alder reactions, hetaryl thiochalcones, which contain a 1-thiabuta-1,3-diene system, react with acetylenic dienophiles like ethyl propiolate to form 4H-thiopyran derivatives. These reactions can be performed thermally in the presence of a catalyst such as lithium perchlorate (B79767) or under microwave irradiation without a catalyst, with the latter often providing higher yields and significantly shorter reaction times. uzh.ch
| Diene | Dienophile | Conditions | Product | Reference |
| Hetaryl thiochalcones | Ethyl propiolate | THF, LiClO4, 65°C | 4H-Thiopyran derivatives | uzh.ch |
| Hetaryl thiochalcones | Ethyl propiolate | THF, MW, r.t. | 4H-Thiopyran derivatives | uzh.ch |
| Cyclopentadiene | Ethyl propiolate (after thioconjugate addition and oxidation) | CH2Cl2, base, m-CPBA, LiClO4 | Functionalized bicyclic adducts | richmond.edu |
1,3-Dipolar Cycloadditions (e.g., Azide-Alkyne Cycloaddition)
1,3-Dipolar cycloadditions are concerted reactions between a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The electron-deficient alkyne of this compound makes it an excellent dipolarophile for these reactions.
A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a cornerstone of "click chemistry," particularly the copper-catalyzed version (CuAAC), which proceeds with high regioselectivity and efficiency. organic-chemistry.org
Other 1,3-dipoles, such as nitrile oxides and nitrilimines, also react with alkynes like ethyl propiolate to yield isoxazoles and pyrazoles, respectively. wikipedia.orgyoutube.com For instance, the reaction of 1-(propargyl)pyridinium-3-olate with ethyl propiolate under ultrasonic irradiation leads to the regioselective formation of bicyclic products. nih.gov Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanism and regioselectivity of these cycloadditions. mdpi.com
| 1,3-Dipole | Dipolarophile | Product | Reference |
| Azide | Alkyne | 1,2,3-Triazole | wikipedia.orgorganic-chemistry.orgyoutube.com |
| Nitrile Oxide | Alkyne | Isoxazole | wikipedia.orgyoutube.com |
| Nitrilimine | Alkyne | Pyrazole | youtube.com |
| 1-(propargyl)pyridinium-3-olate | Ethyl propiolate | Bicyclic adducts | nih.gov |
Other Pericyclic Reactions and Formal Cycloadditions
Beyond the well-known Diels-Alder and 1,3-dipolar cycloadditions, the activated alkyne of this compound can participate in other pericyclic reactions. Thiocarbonyl ylides, for example, can undergo a [3+2] cycloaddition with α,β-unsaturated compounds to form tetrahydrothiophene (B86538) derivatives. researchgate.net
Nucleophilic Additions to the Activated Alkyne
The polarization of the carbon-carbon triple bond in this compound, induced by the electron-withdrawing ester group, renders the β-carbon electrophilic and susceptible to attack by nucleophiles.
Michael-Type Additions to the α,β-Unsaturated Ester
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is known as the Michael reaction. organic-chemistry.orglibretexts.org In the case of this compound, nucleophiles add to the β-carbon of the α,β-alkynyl ester. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.
A variety of nucleophiles can be employed, including stabilized carbanions derived from active methylene (B1212753) compounds like malonates and nitroalkanes. organic-chemistry.org Organometallic reagents, such as organolithium compounds, can also serve as effective nucleophiles in Michael additions. nsf.gov
Addition of Heteroatom Nucleophiles (e.g., O-, N-, S-nucleophiles)
Heteroatom nucleophiles readily add to the activated alkyne of this compound.
Thiol-yne Addition: The addition of thiols to alkynes, known as the thiol-yne reaction, is a highly efficient process. nih.gov The reaction can proceed via a nucleophilic or radical pathway. The nucleophilic addition is often catalyzed by a base and is influenced by the acidity of the thiol and the polarity of the solvent. For example, the addition of thiophenol to ethyl 3-phenylpropiolate proceeds with high yield. nih.gov A one-pot, three-step reaction involving the thioconjugate addition of various thiols to ethyl propiolate has been developed. richmond.edu
Amino-yne Addition: The hydroamination of alkynes with amines is an atom-economical method for the synthesis of enamines, imines, and N-heterocycles. researchgate.net This reaction can be catalyzed by various metal complexes.
Hydroxyl-yne Addition: The addition of alcohols or water to the activated alkyne can also occur, often under acidic or basic catalysis, to form enol ethers or β-keto esters after tautomerization.
| Nucleophile | Substrate | Catalyst/Conditions | Product Type | Reference |
| Thiol | Ethyl propiolate | Base | (Z)-β-Thioenoate | richmond.edu |
| Thiophenol | Ethyl 3-phenylpropiolate | Uncatalyzed, 60 °C | β-Thioenol ether | nih.gov |
| Amine | Alkyne | Metal catalyst | Enamine/Imine | researchgate.net |
Electrophilic and Nucleophilic Transformations on the Thiophene Ring
The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The position of substitution is directed by the existing substituent.
The propiolate substituent at the 2-position of the thiophene ring influences the regioselectivity of further functionalization. Thiophene itself is highly reactive towards electrophiles, with a preference for substitution at the 2- and 5-positions. e-bookshelf.de With the 2-position occupied, electrophilic attack is generally directed to the 5-position.
A powerful method for the functionalization of thiophenes is ortho-lithiation, where a strong base like butyllithium (B86547) deprotonates a position adjacent to a directing group. uwindsor.cabaranlab.org For 2-substituted thiophenes, lithiation typically occurs at the 5-position. reddit.comrsc.org The resulting 5-lithio-2-(ethyl propiolate)thiophene can then react with various electrophiles to introduce a wide range of functional groups.
The Vilsmeier-Haack reaction, which uses a mixture of a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to generate a Vilsmeier reagent, is a classic method for formylating electron-rich aromatic rings. numberanalytics.comwikipedia.org This reaction is applicable to thiophene derivatives and would be expected to introduce a formyl group at the 5-position of this compound. rsc.orgresearchgate.netthieme-connect.com
To participate in cross-coupling reactions, the thiophene ring of this compound would typically first need to be functionalized with a halide or a suitable metallic or organometallic group. For instance, halogenation of the thiophene ring, likely at the 5-position, would provide a substrate for Suzuki, Stille, and Negishi couplings.
Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov A 5-bromo or 5-iodothiophene derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A 5-halothiophene derivative could be reacted with an organostannane, or alternatively, a 5-stannylthiophene derivative could be prepared and coupled with an organic halide. nih.govharvard.eduuwindsor.ca
Negishi Coupling: This powerful cross-coupling reaction utilizes an organozinc reagent and an organic halide with a palladium or nickel catalyst. nih.govwikipedia.orgacs.org A 5-halothiophene derivative could be coupled with an organozinc reagent. organic-chemistry.orgacs.org Alternatively, direct zincation of the thiophene ring could generate an organozinc species for subsequent coupling. nih.gov
The following table summarizes potential cross-coupling strategies.
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst/Conditions |
| Suzuki | 5-Halo-thiophene derivative | Aryl/vinyl boronic acid or ester | Pd catalyst, base |
| Stille | 5-Halo-thiophene derivative | Organostannane | Pd catalyst |
| Negishi | 5-Halo-thiophene derivative | Organozinc reagent | Pd or Ni catalyst |
Transition Metal-Catalyzed Transformations
The alkyne functionality of this compound is a prime site for activation by transition metals, leading to a variety of rearrangements and cascade reactions.
Transition metals, particularly gold and platinum, are known to activate alkynes towards nucleophilic attack and can facilitate skeletal rearrangements. nih.govnih.gov For instance, the Meyer-Schuster rearrangement converts propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.orgorganicreactions.orgsynarchive.com While this compound is not a propargyl alcohol, related gold- or platinum-catalyzed rearrangements of the alkyne moiety are conceivable, potentially leading to isomeric products. Gold catalysts are particularly effective at activating alkynes for various transformations, including cyclizations. researchgate.netmdpi.comrsc.orgresearchgate.net Platinum catalysts are also widely used for the cycloisomerization of enynes. nih.govorganic-chemistry.org
The combination of the alkyne and the thiophene ring within the same molecule allows for the design of metal-catalyzed cascade reactions, where multiple bond-forming events occur in a single operation to rapidly build molecular complexity. acs.orgresearchgate.netnih.govmdpi.com For example, a palladium(II)-catalyzed cascade involving trans-oxo/aminopalladation onto the alkyne followed by intramolecular C-H activation of the thiophene ring could lead to the formation of fused heterocyclic systems. Such cascade reactions are highly valuable in diversity-oriented synthesis. acs.org
Polymerization Reactions and Mechanisms of this compound
This compound, a molecule featuring both a reactive alkyne unit and a polymerizable thiophene moiety, presents intriguing possibilities for the synthesis of novel polymers. The distinct functionalities within its structure allow for two primary polymerization pathways: chain-growth polymerization involving the carbon-carbon triple bond and step-growth polymerization through the thiophene ring. These divergent routes lead to polymers with fundamentally different backbones and potential properties.
Chain-Growth Polymerization through the Alkyne Unit
The presence of a terminal alkyne group in this compound makes it a candidate for chain-growth polymerization, a process where monomers add sequentially to a growing polymer chain. This type of polymerization can be initiated by various catalysts, with transition metal complexes, particularly those based on rhodium, being well-documented for their effectiveness in polymerizing substituted acetylenes. oup.comacs.orgjournalskuwait.orgresearchgate.net
Rhodium-based catalysts, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), have been shown to effectively polymerize phenylacetylene (B144264) and its derivatives, often in the presence of an amine cocatalyst. oup.comacs.org The polymerization mechanism typically involves the coordination and insertion of the alkyne monomer into a rhodium-carbon bond, leading to the formation of a polyene chain. journalskuwait.org Research on the polymerization of 3-ethynylthiophene (B1335982) using rhodium catalysts has demonstrated the formation of high-cis poly(3-ethynylthiophene), indicating a high degree of stereocontrol during the polymerization process. researchgate.net This suggests that a similar catalytic system could be employed for the polymerization of this compound, potentially yielding a polymer with a conjugated polyacetylene backbone and pendant thiophene-2-carboxylate (B1233283) groups.
Another potential chain-growth pathway is polycyclotrimerization. This reaction involves the cyclization of three alkyne units to form a benzene (B151609) ring. oup.com While this is typically used with diynes to create hyperbranched polymers, the use of a monoalkyne like this compound in the presence of a suitable catalyst, such as a tantalum or ruthenium complex, could lead to the formation of a polymer with a polyaromatic backbone. oup.comyoutube.com
The characteristics of the resulting polymer, such as molecular weight and polydispersity, are highly dependent on the choice of catalyst, solvent, and reaction conditions. For instance, some rhodium catalysts have been shown to induce living polymerization of certain acetylenes, allowing for precise control over the polymer architecture. acs.org
| Catalyst System | Monomer(s) | Polymer Structure | Key Findings | Reference(s) |
| [Rh(nbd)Cl]₂ / Amines | Phenylacetylene | cis-transoidal Polyphenylacetylene | Smooth polymerization, rate and molecular weight influenced by amine basicity and steric bulk. | oup.com |
| [Rh(diene)acac] | 3-Ethynylthiophene | High-cis poly(3-ethynylthiophene) | Initiation is relatively slow; catalyst stability affects molecular weight but not yield. | researchgate.net |
| TaCl₅ | TPE-containing tetrayne | Poly(tetraphenylethene) | Forms hyperbranched polyarylenes through polycyclotrimerization. | oup.com |
| Grubbs' 3rd Gen. (G3) | Terminal Alkynes & 2,3-dihydrofuran | Alternating Copolymer | Controlled alternating copolymerization with an acid-labile backbone. | nih.gov |
Step-Growth Polymerization Incorporating the Thiophene Moiety
Step-growth polymerization offers an alternative route to creating polymers from this compound, focusing on the reactivity of the thiophene ring rather than the alkyne. wikipedia.org In this mechanism, monomers, dimers, and oligomers react with each other to form progressively longer chains. wikipedia.org A prominent method for polymerizing thiophene and its derivatives is oxidative polymerization. rsc.orgresearchgate.net
Oxidative coupling of thiophene rings can be achieved using chemical oxidants like iron(III) chloride (FeCl₃) or through electrochemical methods. rsc.orgresearchgate.net These methods lead to the formation of polythiophene chains with the polymer backbone consisting of linked thiophene units. The alkyne-ester functionality of this compound would remain as a pendant group on the polythiophene backbone. The regioregularity of the resulting polythiophene, which significantly influences its electronic and optical properties, is a critical aspect of this polymerization method. rsc.org
Another powerful step-growth method is transition metal-catalyzed cross-coupling polycondensation, such as Suzuki or Stille reactions. rsc.orgresearchgate.net For a monomer like this compound, this would typically require prior functionalization of the thiophene ring with two reactive groups, such as halogens or boronic esters, to enable the coupling reaction. For instance, a dihalogenated version of the monomer could undergo polycondensation to yield a polythiophene. Recent advancements have also explored direct arylation polycondensation, which could potentially simplify the monomer synthesis. researchgate.net
Notably, catalyst-transfer polycondensation, particularly using nickel catalysts for Suzuki-type couplings, has emerged as a chain-growth method for synthesizing ester-functionalized polythiophenes. rsc.orgresearchgate.net This approach allows for the controlled synthesis of poly(hexylthiophene-3-carboxylate), demonstrating that ester groups are compatible with this type of polymerization. rsc.orgresearchgate.net This suggests that this compound could potentially be polymerized in a controlled, chain-growth manner via its thiophene ring if appropriately functionalized.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary tool for the structural confirmation of ethyl 3-(thiophen-2-yl)propiolate.
Multi-Dimensional NMR Techniques for Complex Structure Assignment
To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments would be essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show the correlation between the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. It would also confirm the coupling between the protons on the thiophene (B33073) ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which proton is directly attached to which carbon atom. This would be crucial for assigning the signals of the thiophene ring carbons and the carbons of the ethyl ester group.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings (typically 2-3 bonds). It would be instrumental in confirming the connectivity of the entire molecule by showing correlations between the protons of the thiophene ring and the acetylenic carbons, as well as the carbonyl carbon of the ester. For example, a correlation between the thiophene H3 proton and the acetylenic carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is particularly useful for determining the preferred conformation of the molecule in solution.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene H3 | δ 7.2-7.4 | δ 127-129 |
| Thiophene H4 | δ 7.0-7.2 | δ 126-128 |
| Thiophene H5 | δ 7.5-7.7 | δ 132-134 |
| Acetylenic C | - | δ 80-90 |
| Acetylenic C | - | δ 85-95 |
| Carbonyl C | - | δ 150-155 |
| Methylene CH₂ | δ 4.1-4.3 (q) | δ 60-65 |
| Methyl CH₃ | δ 1.2-1.4 (t) | δ 13-15 |
Note: The exact chemical shifts would need to be determined experimentally. The values presented are estimates.
Dynamic NMR for Conformational Analysis and Reaction Intermediates
Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of this compound. By varying the temperature, it might be possible to observe the coalescence of signals corresponding to different conformers, allowing for the determination of the energy barriers to rotation around the C-C single bonds. Furthermore, DNMR could be employed to study the kinetics of any potential thermally induced rearrangements or reactions, and to detect and characterize transient intermediates in reactions involving this compound.
Advanced Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule.
Analysis of Functional Group Vibrations for Mechanistic Insights
The vibrational spectrum of this compound would be characterized by several key absorption bands.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| C≡C Stretch (alkyne) | 2200-2250 (weak to medium) | Strong |
| C=O Stretch (ester) | 1710-1730 (strong) | Weak |
| C-O Stretch (ester) | 1200-1300 (strong) | - |
| C-S Stretch (thiophene) | 600-800 | - |
| C-H Stretch (thiophene) | 3050-3150 | - |
| C-H Stretch (aliphatic) | 2850-3000 | - |
The position and intensity of the C≡C and C=O stretching vibrations can be sensitive to the electronic environment. Therefore, studying these bands in detail could provide insights into the degree of conjugation between the thiophene ring, the alkyne, and the ester group.
In-Situ Vibrational Studies for Reaction Monitoring
In-situ IR or Raman spectroscopy could be used to monitor the progress of reactions involving this compound in real-time. For example, in a reaction where a nucleophile adds to the alkyne, the disappearance of the characteristic C≡C stretching vibration and the appearance of new bands corresponding to the product could be observed. This would allow for the determination of reaction kinetics and the optimization of reaction conditions.
X-ray Crystallography of Co-crystals and Derivatives
While obtaining a single crystal of this compound suitable for X-ray diffraction might be challenging, the formation of co-crystals with other molecules could facilitate crystallographic analysis. Co-crystallization with compounds capable of hydrogen bonding or other specific intermolecular interactions could yield crystals of sufficient quality.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry is an indispensable tool for the structural elucidation of organic compounds. For this compound, HRMS would provide the high-accuracy mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.
Precise Molecular Weight Determination
The theoretical exact mass of this compound (C₉H₈O₂S) can be calculated and would be confirmed by HRMS analysis, distinguishing it from any isomers or compounds with the same nominal mass. This precision is crucial for confirming the identity of the synthesized compound.
Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₉H₈O₂S |
| Theoretical Monoisotopic Mass | 180.02450 u |
| Predicted [M+H]⁺ | 181.03178 u |
| Predicted [M+Na]⁺ | 203.01357 u |
Fragmentation Analysis
Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate charged fragments of the molecule. The analysis of these fragments provides a roadmap to the compound's structure. Key bond cleavages can be anticipated based on the functional groups present: the ethyl ester, the alkyne, and the thiophene ring.
Anticipated Fragmentation Pathways
The fragmentation of this compound would likely proceed through several key pathways:
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of a prominent acylium ion.
Loss of Ethylene (B1197577): A McLafferty-type rearrangement could lead to the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl group.
Cleavage of the Thiophene Ring: The thiophene ring itself can undergo characteristic fragmentation, including the loss of a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C₂H₂).
Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from fragment ions is also a common pathway.
Predicted Major Fragment Ions in Mass Spectrum
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 152 | [C₇H₄OS]⁺ | Loss of ethylene (C₂H₄) |
| 135 | [C₇H₃S]⁺ | Loss of the ethoxy group (•OC₂H₅) and CO |
| 111 | [C₄H₃S-C≡C-CO]⁺ | Loss of the ethoxy group (•OC₂H₅) |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
This predicted fragmentation pattern, when combined with the precise mass measurements from HRMS, would provide a comprehensive and definitive structural confirmation of this compound.
Computational and Theoretical Investigations of Ethyl 3 Thiophen 2 Yl Propiolate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 3-(thiophen-2-yl)propiolate, these calculations, typically using Density Functional Theory (DFT), would provide a detailed picture of its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
A computational study on this compound would calculate the energies and visualize the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
For this compound, the FMO analysis would likely show the HOMO localized primarily on the electron-rich thiophene (B33073) ring, indicating that this part of the molecule is prone to electrophilic attack. The LUMO, conversely, would be expected to be distributed over the electron-deficient propiolate moiety, highlighting its susceptibility to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference indicating stability |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.
Charge Distribution and Electrostatic Potential Surface Analysis
The distribution of electron density within a molecule governs its electrostatic interactions and provides clues to its reactivity. A Molecular Electrostatic Potential (MEP) surface map would visually represent the electrostatic potential on the electron density surface of this compound.
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would likely be centered around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring. Regions of positive electrostatic potential (colored blue) signify electron-poor areas, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and the acetylenic carbons.
This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding non-covalent interactions.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy.
For a reaction involving this compound, such as a cycloaddition or a nucleophilic addition to the alkyne, transition state calculations would reveal the precise arrangement of atoms at the point of maximum energy. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.
Solvent Effects on Reaction Energetics and Pathways
Reactions are rarely carried out in the gas phase; they are typically performed in a solvent. The presence of a solvent can significantly influence the energetics and even the pathway of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent.
For reactions of this compound, calculations would be performed both in the gas phase and in various solvents to assess the solvent's impact on the activation energies and the stability of intermediates and transition states. For instance, polar solvents would be expected to stabilize polar transition states, potentially accelerating the reaction rate compared to nonpolar solvents.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)
Computational chemistry can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
For this compound, computational methods could predict:
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the molecule.
IR Frequencies: The vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. This would show characteristic peaks for the C≡C triple bond, the C=O of the ester, and the vibrations of the thiophene ring.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR (C≡C) | δ 85.2 ppm | (Not Available) |
| ¹³C NMR (C=O) | δ 154.1 ppm | (Not Available) |
| IR (C≡C stretch) | 2215 cm⁻¹ | (Not Available) |
| IR (C=O stretch) | 1710 cm⁻¹ | (Not Available) |
| UV-Vis (λmax) | 285 nm | (Not Available) |
Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational landscapes and the intricate web of intermolecular interactions that govern their behavior in various environments. Although specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its likely conformational preferences and interaction patterns can be extrapolated from computational studies on its constituent fragments and structurally related molecules. Such an approach allows for the construction of a robust theoretical model of the molecule's dynamic behavior.
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around several key single bonds: the bond connecting the thiophene ring to the propiolate group, and the bonds within the ethyl ester moiety.
Thiophene Ring Orientation: The rotation of the thiophene ring relative to the ethynyl (B1212043) group is a critical conformational parameter. Computational studies on other 2-substituted thiophenes suggest that the potential energy surface for this rotation is relatively flat, with low energy barriers between different conformations. acs.org This implies that at room temperature, the thiophene ring is likely to exhibit considerable rotational freedom. However, two primary planar conformations, syn and anti, corresponding to the sulfur atom being on the same or opposite side of the propiolate side chain, respectively, are expected to be the most stable minima. The relative energies of these conformers would be influenced by subtle steric and electronic effects.
Ethyl Ester Group Conformation: The conformation of the ethyl ester group has been a subject of detailed computational and spectroscopic studies for simpler molecules like ethyl propiolate. uc.pt These studies have revealed the existence of multiple stable conformers. The dominant conformations are typically the cis and trans forms with respect to the O=C–O–C dihedral angle. For ethyl propiolate itself, the cis conformers are predicted to be lower in energy. uc.pt Within each of these, further conformational isomerism exists due to rotation around the C–O–C–C bond, leading to anti and gauche arrangements. uc.pt It is reasonable to infer that the ethyl group in this compound will adopt similar low-energy conformations.
A hypothetical representation of the key dihedral angles and their likely low-energy values for this compound, based on studies of analogous compounds, is presented in Table 1.
| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) | Basis of Analogy |
| S–C–C≡C | Rotation of thiophene ring relative to the alkyne | ~0 (syn) and ~180 (anti) | Conformational studies of 2-substituted thiophenes |
| O=C–O–C | Conformation of the ester group | ~0 (cis) and ~180 (trans) | Computational study of ethyl propiolate uc.pt |
| C–O–C–C | Conformation of the ethyl group | ~180 (anti) and ~±90 (gauche) | Computational study of ethyl propiolate uc.pt |
| This table is generated based on data from analogous compounds and represents a predictive model. |
MD simulations would allow for the exploration of the potential energy surface of this compound, mapping the transitions between these conformational minima and identifying the associated energy barriers. This would provide a detailed picture of the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Intermolecular Interactions
The chemical structure of this compound facilitates a range of non-covalent interactions that are crucial for its aggregation behavior, crystal packing, and interactions with other molecules or materials.
π-Stacking Interactions: The electron-rich thiophene ring is capable of engaging in π-stacking interactions with other aromatic systems. In a condensed phase, these interactions would likely lead to ordered arrangements, influencing the material's electronic properties. Computational studies on polythiophenes have highlighted the importance of such interactions in determining the morphology and charge transport characteristics of thin films. acs.org
Hydrogen Bonding: While this compound does not possess classical hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. Furthermore, the hydrogen atoms on the thiophene ring and the ethyl group can participate in weaker C–H···O and C–H···π interactions. The alkyne moiety itself can also act as a weak hydrogen bond acceptor, forming C–H···π(alkyne) interactions, which have been shown to be significant in the crystal packing of various ethynyl-containing compounds. researchgate.netrsc.org
Sulfur-Containing Interactions: The sulfur atom in the thiophene ring can participate in various non-covalent interactions, including chalcogen bonding and interactions with metal surfaces. These interactions are known to play a role in the self-assembly and electronic properties of thiophene-containing materials. acs.org
A summary of the potential intermolecular interactions and their estimated energies, based on general computational chemistry literature, is provided in Table 2.
| Interaction Type | Description | Estimated Energy (kcal/mol) |
| π-π Stacking | Thiophene-thiophene interaction | 2 - 5 |
| C–H···O | Interaction of C-H with ester oxygen | 1 - 4 |
| C–H···π(thiophene) | Interaction of C-H with the thiophene ring | 1 - 3 |
| C–H···π(alkyne) | Interaction of C-H with the alkyne bond | 0.5 - 2.5 |
| Chalcogen Bonding | Interaction involving the sulfur atom | 1 - 5 |
| This table provides generalized energy ranges for the types of interactions discussed. |
MD simulations of a system containing multiple this compound molecules would enable the quantitative analysis of these interactions. By calculating radial distribution functions and interaction energies, the simulations can reveal the preferred modes of molecular association and provide a molecular-level understanding of the forces driving self-assembly and crystallization. acs.org Such simulations are also invaluable for predicting the interaction of this molecule with solvents, surfaces, or biological macromolecules, offering insights into its potential applications in materials science and medicinal chemistry. mdpi.comresearchgate.net
Applications of Ethyl 3 Thiophen 2 Yl Propiolate in Contemporary Chemical Science
As a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of the electron-deficient alkyne in ethyl 3-(thiophen-2-yl)propiolate, coupled with the stable aromatic thiophene (B33073) moiety, provides a powerful platform for the construction of intricate molecular architectures. This versatility allows chemists to access a wide range of compounds through various synthetic transformations.
Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyridines, Pyrroles, Furans, Thiophenes)
The propiolate fragment of this compound is an excellent Michael acceptor and a reactive partner in cycloaddition reactions, making it a key starting material for synthesizing five- and six-membered heterocyclic rings. These heterocycles are core structures in many pharmaceuticals and biologically active compounds. nih.gov
The synthesis of these diverse scaffolds often involves a one-pot reaction where the choice of reactants dictates the resulting heterocycle. The general strategy involves the reaction of the activated alkyne with dinucleophiles or through multi-component reactions.
Pyridines: Substituted pyridines can be synthesized from this compound through phosphine-catalyzed [4+2] annulation reactions with N-tosylimines. This method allows for the construction of highly functionalized tetrahydropyridine (B1245486) rings. orgsyn.org
Pyrroles, Furans, and Thiophenes: These five-membered heterocycles can be accessed through various cyclization strategies. nih.gov For instance, the Paal-Knorr synthesis, a traditional method, involves the reaction of a 1,4-dicarbonyl compound (which can be derived from the propiolate) with an amine, a dehydrating agent, or a sulfur source to yield pyrroles, furans, or thiophenes, respectively. Modern methods, such as gold-catalyzed cyclizations of heteroatom-substituted propargylic alcohols, also provide efficient routes to these important heterocyclic systems. nih.gov The reaction of ethyl propiolate with amines is a known route for producing nitrogen-containing heterocycles, a principle that extends to its thiophene-substituted analogue. researchgate.net
Table 1: Selected Synthetic Routes to Heterocycles
| Target Heterocycle | General Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Pyridines | [4+2] Annulation | Phosphine catalysts, Imines | orgsyn.org |
| Pyrroles | Paal-Knorr Synthesis | Amines (e.g., Ammonia/Primary Amines) | |
| Furans | Paal-Knorr Synthesis | Dehydrating Agents | |
| Thiophenes | Paal-Knorr Synthesis | Sulfidizing Agents (e.g., P₄S₁₀) | rroij.com |
Scaffold for the Construction of Multi-Ring Systems and Fused Heterocycles
The thiophene ring within this compound can serve as a foundation for building more complex, fused aromatic systems. These polycyclic structures are of great interest for their electronic properties and potential use in advanced materials. rroij.com
The synthesis of fused systems often involves intramolecular cyclization or tandem reactions where the propiolate chain reacts with substituents on the thiophene ring or with an external reagent that bridges the two. Thiophene rings can be fused with other aromatic systems like benzene (B151609) to form benzothiophenes, or with other thiophene rings to create thienothiophenes. rroij.com An example of a complex, nitrogen-rich fused system containing a thiophene moiety is the triazolo[4,3-b]pyridazine core, which is investigated for its pharmacological potential. The development of such multi-ring structures highlights the utility of thiophene derivatives as building blocks for tuning pharmacokinetic and electronic properties.
In Materials Science and Polymer Chemistry
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. researchgate.netjuniperpublishers.com this compound provides a monomeric unit that combines the electronically active thiophene core with a polymerizable alkyne group.
Monomer in the Synthesis of Functional Polymers (e.g., conjugated polymers, block copolymers)
Conjugated polymers, characterized by an extended π-system along the polymer backbone, are essential for creating organic semiconductors. Polythiophenes are among the most studied classes of these materials. juniperpublishers.com this compound is a suitable monomer for producing such polymers. The polymerization can proceed via the alkyne group, leading to a polymer chain with pendant thiophene-ester groups.
The resulting polymers can be designed as:
Conjugated Polymers: These materials are used in applications requiring high charge carrier mobility. The thiophene rings contribute to the π-conjugation necessary for electrical conductivity. juniperpublishers.comgoogle.com
Block Copolymers: By combining blocks of thiophene-containing polymers with other polymer blocks, materials with tailored properties can be achieved. google.com For instance, block copolymers are designed to improve solubility and control morphology in organic solar cells, enhancing their efficiency. google.com
Components in the Development of Advanced Organic Electronic Materials
The synthesis of new organic semiconductors is a driving force in the expansion of organic electronics, which includes devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net Thiophene-containing small molecules and polymers are prime candidates for the active layers in these devices. juniperpublishers.comresearchgate.net
The incorporation of thiophene rings into the molecular backbone of organic materials is a key strategy for enhancing stability and performance. juniperpublishers.com The sulfur atom in thiophene is more electronegative than carbon, which can improve the stability of the resulting semiconductor materials compared to their all-carbon acene counterparts. juniperpublishers.com Fused thiophene systems, such as dithienothiophene (DTT), are particularly noted for their extended π-conjugation and ability to fine-tune electronic band gaps, making them exceptional building blocks for future organic electronic materials. rsc.org this compound serves as a precursor to these more complex, high-performance structures.
Table 2: Applications of Thiophene-Based Organic Materials
| Application Area | Device Type | Key Property of Thiophene | Reference |
|---|---|---|---|
| Organic Electronics | OFETs, OLEDs, OPVs | Efficient Charge Transport, Stability | juniperpublishers.comresearchgate.net |
| Semiconductors | n-type and p-type materials | High π-electron density, Tunable Band Gaps | juniperpublishers.comgoogle.comrsc.org |
Precursors for Self-Assembled Materials and Organic Frameworks
Self-assembly is a powerful strategy for creating highly ordered nanostructures from molecular components. This compound possesses functional groups that can direct non-covalent interactions, such as π-stacking of the thiophene rings and hydrogen bonding involving the ester group. These interactions are crucial for the bottom-up fabrication of functional materials.
This approach is used to engineer the interfaces in multilayer devices like OLEDs, where controlling the boundary between layers can improve charge balance and efficiency. lboro.ac.uk By incorporating functionalities that promote intermolecular interactions, such as hydrogen bonding, a well-defined structure can be achieved, leading to better conjugation length and charge mobility in thin films. lboro.ac.uk The principles of supramolecular chemistry, guided by these weak interactions, are central to developing advanced functional materials from building blocks like dithienothiophene (DTT), which can be synthesized from simpler thiophene precursors. rsc.org
As a Probe or Ligand Precursor in Catalysis
The inherent reactivity of the carbon-carbon triple bond in this compound, combined with the coordinating ability of the thiophene's sulfur atom, makes it an excellent starting material for the synthesis of novel ligands for transition metal catalysis.
The construction of new ligands is central to the advancement of transition metal catalysis. This compound offers a straightforward entry into diverse ligand scaffolds through reactions that functionalize its alkyne moiety.
One of the most powerful methods for this purpose is the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org In the context of this compound, this reaction can be used to introduce a wide variety of substituents at the terminal position of the alkyne, leading to the formation of extended π-conjugated systems. For instance, an improved Sonogashira coupling of ethyl propiolate with aryl iodides has been demonstrated to be highly efficient. researchgate.net By applying similar conditions, this compound can be coupled with functionalized aryl halides to generate bidentate or tridentate ligands, where the thiophene sulfur and another donor atom from the newly introduced group can coordinate to a metal center.
Another key synthetic strategy is the [3+2] cycloaddition reaction , often utilized in "click chemistry." The reaction of the propiolate with azides, for example, leads to the formation of triazole rings. This metal-free click polymerization has been successfully applied to propiolates and azides, yielding functional polymers. rsc.org For discrete ligand synthesis, reacting this compound with an azide-containing fragment can produce a thiophene-triazole ligand. The nitrogen atoms of the triazole ring, along with the thiophene sulfur, can act as coordination sites for transition metals.
The thiol-yne click reaction represents another avenue for ligand synthesis. The reaction of ethyl propiolate with thiols can be controlled to produce specific stereoisomers of vinyl sulfides, which can then be incorporated into larger ligand structures. bham.ac.uk This approach allows for the introduction of sulfur-based donor groups with precise spatial arrangement.
The following table summarizes potential ligand synthesis strategies starting from this compound:
| Reaction Type | Reactant | Resulting Ligand Feature | Potential Catalytic Application |
|---|---|---|---|
| Sonogashira Coupling | Functionalized Aryl Halide | Extended π-system with multiple donor sites | Cross-coupling reactions |
| [3+2] Cycloaddition (Click Chemistry) | Azide-containing molecule | Thiophene-triazole scaffold | Oxidation, Reduction |
| Thiol-yne Reaction | Functionalized Thiol | Vinyl sulfide (B99878) with stereocontrol | Asymmetric synthesis |
The development of chiral ligands is crucial for enantioselective catalysis. This compound can serve as a scaffold for chiral ligands by incorporating chiral moieties through its reactive alkyne. The resulting thiophene-containing chiral ligands can be applied in a range of asymmetric transformations.
For example, novel chiral ligands based on thiophene derivatives have been synthesized and successfully used in the catalytic asymmetric oxidation of sulfides. researchgate.net While not directly starting from the propiolate, these studies establish that chiral environments created around a thiophene core can induce high enantioselectivity. By synthesizing chiral ligands from this compound using the methods described above (e.g., coupling with a chiral aryl halide), new catalysts for asymmetric oxidation, reduction, or carbon-carbon bond-forming reactions can be developed.
The catalytic asymmetric functionalization and dearomatization of thiophenes themselves is a growing area of research. nih.govrsc.org Chiral catalysts are used to break the aromaticity of the thiophene ring in a controlled, enantioselective manner, leading to valuable, densely functionalized chiral spiranes. nih.govrsc.org Ligands derived from this compound could be designed to participate in or influence such transformations.
The direct catalytic asymmetric conjugate addition of terminal alkynes to α,β-unsaturated thioamides has been achieved using a cooperative soft Lewis acid/hard Brønsted base catalyst system. wikipedia.org This highlights the potential for activating the alkyne of this compound in an asymmetric fashion to react with various electrophiles.
| Asymmetric Reaction | Catalyst Type | Role of Thiophene-Propiolate-Derived Ligand | Potential Product |
|---|---|---|---|
| Sulfoxidation | Vanadium or Titanium Complex | Creates a chiral environment around the metal center | Enantiomerically enriched sulfoxides |
| Hydrogenation | Rhodium or Ruthenium Complex | Controls the facial selectivity of H2 addition | Chiral saturated esters |
| Dearomatization | Chiral Brønsted Acid or Base | Directs the stereoselective attack on the thiophene ring | Chiral spirocyclic compounds |
In Supramolecular Chemistry
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid, linear structure of the propiolate and the potential for hydrogen bonding and π-π stacking interactions involving the thiophene ring make this compound and its derivatives interesting candidates for the construction of self-assembled systems.
The thiophene ring in this compound can participate in various non-covalent interactions, including hydrogen bonding (with the sulfur atom acting as a hydrogen bond acceptor), π-π stacking, and C-H···π interactions. mdpi.com These interactions are fundamental to molecular recognition, where a host molecule selectively binds a guest molecule.
Derivatives of this compound can be designed to act as hosts or guests in supramolecular complexes. For example, by functionalizing the propiolate with a recognition motif, such as a crown ether or a calixarene, a host molecule can be created that selectively binds specific cations or small organic molecules. The thiophene unit can contribute to the binding through its electronic properties and by providing a rigid scaffold. Studies on thiophene-based chalcones have explored their molecular recognition capabilities towards biological targets, demonstrating that the thiophene scaffold can successfully dock into inhibitor binding pockets. researchgate.net
The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. Thiophene-based π-conjugated molecules have been shown to self-assemble into various nanostructures, such as nanoparticles and nanofibers, with interesting photophysical properties. nih.govresearchgate.net
This compound can be used as a building block for larger, more complex molecules that are designed to self-assemble. For instance, the introduction of long alkyl chains or other liquid crystal-promoting groups via the propiolate function can lead to the formation of liquid crystalline phases. Azulene-thiophene hybrids have been shown to exhibit liquid crystalline self-assembly, forming highly ordered smectic phases that are useful in organic electronics. rsc.org
Furthermore, the self-assembly of thiophene-based molecules can be controlled by external stimuli, such as solvent polarity or pH, leading to the formation of different morphologies with distinct properties. nih.govresearchgate.net This controllable self-assembly is a key feature in the development of "smart" materials. By incorporating the this compound unit into larger molecular designs, it is possible to create new materials with tunable properties for applications in sensing, electronics, and nanotechnology.
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of ethyl 3-(thiophen-2-yl)propiolate can be approached through various established methods, with significant opportunities for improvement in efficiency and selectivity. The Sonogashira cross-coupling reaction is a primary method for forming carbon-carbon bonds between terminal alkynes and aryl halides. acs.orgresearchgate.net Future research will likely focus on developing more advanced catalytic systems for this transformation. This includes the use of palladium catalysts with sophisticated ligands that can operate under milder conditions and with lower catalyst loadings, enhancing the greenness and cost-effectiveness of the synthesis. youtube.com
A particularly promising area is the direct C-H alkynylation of thiophenes. tdl.orgcmu.edu This approach circumvents the need for pre-halogenated thiophene (B33073) starting materials, offering a more atom-economical route. tdl.org Developing catalysts that can selectively activate the C-H bond at the 2-position of the thiophene ring for coupling with ethyl propiolate precursors would represent a significant advancement.
Furthermore, the use of in-situ generated organometallic reagents, such as lithium tetrakis(ethoxycarbonylethynyl)indates, presents an alternative strategy for the synthesis of ethyl arylpropiolates. organic-chemistry.org Optimizing these one-pot procedures for thiophene substrates could lead to highly efficient and scalable synthetic protocols.
| Synthetic Method | Potential Improvement | Key Advantages |
| Sonogashira Coupling | Advanced Pd-catalysts, lower catalyst loading, milder conditions | Well-established, good functional group tolerance |
| Direct C-H Alkynylation | Selective C-H activation of thiophene | Atom-economical, avoids pre-functionalization |
| In-situ Reagent-based Coupling | Optimization for thiophene substrates, one-pot procedures | High efficiency, potential for scalability |
Discovery of Novel Reactivity Profiles and Unconventional Transformations
The propiolate functionality in this compound is a highly versatile reactive handle. Its electron-deficient nature makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions. libretexts.org Future research is expected to delve into a wide array of transformations.
One area of interest is the exploration of [3+2] cycloaddition reactions with various 1,3-dipoles to construct novel heterocyclic systems fused to the thiophene ring. researchgate.netyoutube.com The resulting products could have interesting photophysical or biological properties. Additionally, the thiol-yne "click" reaction, a robust and efficient transformation, could be employed to append various thiol-containing molecules to the alkyne, leading to functionalized vinyl thioethers. rsc.org
The development of catalytic multicomponent reactions involving this compound as a key building block is another exciting prospect. nih.gov Such reactions would allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. Furthermore, investigating unconventional, metal-free transformations of the alkyne, such as its conversion to a nitrile, could open up new synthetic pathways. mdpi.com
| Reaction Type | Potential Products | Significance |
| [3+2] Cycloaddition | Fused heterocyclic systems | Access to novel scaffolds with unique properties |
| Thiol-Yne Coupling | Functionalized vinyl thioethers | Efficient and robust "click" chemistry |
| Multicomponent Reactions | Complex molecular architectures | Rapid assembly of diverse compound libraries |
| Unconventional Transformations | Nitriles, other functional groups | Expansion of the synthetic utility of the compound |
Integration into Multifunctional Materials and Hybrid Systems
Thiophene-based materials are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). tdl.orgresearchgate.net The incorporation of the rigid and linear propiolate linker into thiophene-based polymers and macrocycles is a promising strategy for creating novel conjugated materials with tailored optoelectronic properties. rsc.orgst-andrews.ac.uk
The alkyne moiety can be utilized for post-polymerization functionalization via "click" chemistry, allowing for the attachment of various functional groups to tune the material's properties. nih.gov For instance, attaching solubilizing groups can improve processability, while incorporating electron-donating or -withdrawing units can modulate the HOMO/LUMO energy levels. tdl.org
Furthermore, the synthesis of thiophene-based macrocycles containing the propiolate unit could lead to new host-guest systems and materials with interesting self-assembly properties. st-andrews.ac.uk The unique electronic and structural characteristics of this compound make it a valuable building block for the construction of advanced materials for a wide range of applications, including sensors and molecular actuators. tdl.orgubc.ca
| Material Type | Potential Application | Key Feature |
| Conjugated Polymers | OLEDs, OPVs, OFETs | Tunable optoelectronic properties |
| Functionalized Polymers | Sensors, smart materials | Post-polymerization modification via "click" chemistry |
| Macrocyclic Compounds | Host-guest chemistry, self-assembly | Defined shape and size, potential for molecular recognition |
Advanced Computational-Experimental Synergies for Predictive Chemistry
The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern chemical research. Density Functional Theory (DFT) calculations have proven to be a powerful tool for predicting the structural, electronic, and optical properties of thiophene-based materials. unito.itresearchgate.net
Future research on this compound will undoubtedly leverage computational methods to guide synthetic efforts and predict the properties of new materials. DFT calculations can be used to:
Predict Reactivity: Model the transition states of potential reactions to understand reactivity and selectivity. peerj.combohrium.com
Elucidate Electronic Structure: Calculate HOMO/LUMO energy levels to predict the optoelectronic properties of derived materials. unito.it
Simulate Spectra: Predict spectroscopic data (e.g., NMR, UV-Vis) to aid in the characterization of new compounds. sci-hub.seresearchgate.net
This computational-experimental feedback loop will accelerate the discovery and development of new synthetic methodologies and functional materials based on the this compound scaffold. By predicting the outcomes of reactions and the properties of target molecules, researchers can focus their experimental efforts on the most promising avenues, saving time and resources. peerj.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing ethyl 3-(thiophen-2-yl)propiolate?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between thiophene-2-carbaldehyde derivatives and ethyl propiolate under palladium catalysis. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
- Catalytic System : Optimize Pd(PPh₃)₄/CuI ratios to enhance cross-coupling efficiency .
- Safety : Follow OSHA-compliant protocols (e.g., vapor respirators, protective gloves) to handle volatile intermediates .
- Characterization : Validate product purity via TLC and column chromatography before spectroscopic analysis.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Combine H/C NMR to confirm regioselectivity and ester functionality. IR spectroscopy identifies C≡C stretching (~2100 cm) and ester carbonyl (~1720 cm).
- Mass Spectrometry : High-resolution MS (HRMS) resolves isotopic patterns to confirm molecular formula.
- Quantum Validation : Compare experimental data with DFT-B3LYP/6-31G* optimized structures to verify bond angles and electronic properties .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and HOMO-LUMO gaps. Basis sets like 6-31G* balance accuracy and computational cost .
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate dielectric environments.
- Validation : Cross-reference computed dipole moments and Mulliken charges with experimental XRD or spectroscopic data to refine parameters.
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Systematic Analysis :
- Variable Screening : Design a factorial experiment to test temperature, catalyst loading, and solvent polarity. Use ANOVA to identify statistically significant factors .
- Reproducibility : Adopt ICH Q2(R1) guidelines for method validation, including precision (repeatability/intermediate precision) and robustness testing .
- Byproduct Profiling : Employ GC-MS or HPLC to detect side products (e.g., homocoupled alkynes) and adjust reaction conditions accordingly .
Q. What methodologies are employed to investigate this compound's potential in organic semiconductor applications?
- Multidisciplinary Approach :
- Surface Adsorption Studies : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze thin-film morphology and interfacial interactions .
- Charge Transport : Measure hole/electron mobility via field-effect transistor (FET) configurations. Compare with DFT-predicted band structures .
- Stability Testing : Expose films to controlled humidity/UV conditions and monitor degradation using Raman spectroscopy .
Data Contradiction and Validation
Q. How should discrepancies between theoretical and experimental vibrational spectra of this compound be addressed?
- Resolution Strategy :
- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to correct anharmonicity in computed IR frequencies .
- Isotopic Substitution : Synthesize deuterated analogs to distinguish overlapping peaks (e.g., C≡C vs. aromatic C-H stretches).
- Collaborative Validation : Cross-check results with independent computational methods (e.g., MP2 or CCSD(T)) to isolate basis set limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
